N-(1,3-benzothiazol-2-yl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide is a complex organic compound that features a benzothiazole and a benzodiazole moiety linked through a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide typically involves multiple steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Formation of Benzodiazole Moiety: The benzodiazole ring is usually formed by the cyclization of o-phenylenediamine with formic acid or other formylating agents.
Linking through Piperazine: The final step involves the coupling of the benzothiazole and benzodiazole moieties through a piperazine ring. This can be achieved by reacting the intermediate compounds with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the benzodiazole and piperazine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its pharmacological activities, including potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and benzodiazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Shares the benzothiazole moiety but lacks the benzodiazole and piperazine rings.
N-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide: Contains a benzothiazole ring but differs in the other heterocyclic components.
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide is unique due to its combination of benzothiazole and benzodiazole rings linked through a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6OS/c1-26-18-8-4-2-6-16(18)23-20(26)14-27-10-12-28(13-11-27)15-21(29)25-22-24-17-7-3-5-9-19(17)30-22/h2-9H,10-15H2,1H3,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDAXEJVGFVQSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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